4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester
Description
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester is a substituted piperazine derivative characterized by a 2,2-difluoropropyl group at the 4-position of the piperazine ring and a methyl ester at the 2-carboxylic acid position. The difluoropropyl substituent introduces steric bulk and electronic effects, which may influence metabolic stability and receptor binding affinity . Piperazine-2-carboxylic acid derivatives are often explored as bioactive molecules, particularly in neurological and anti-inflammatory applications, owing to their ability to modulate targets such as NMDA receptors .
Properties
IUPAC Name |
methyl 4-(2,2-difluoropropyl)piperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-9(10,11)6-13-4-3-12-7(5-13)8(14)15-2/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPCUGJIYNTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNC(C1)C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H16F2N2O2
- Molecular Weight : 234.25 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Studies suggest that compounds with piperazine structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Antitumor Activity : Preliminary studies have indicated that derivatives of piperazine may exhibit cytotoxic effects against various cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it may act as a modulator of serotonin receptors, which are crucial in mood regulation and anxiety.
Study 1: Antidepressant Activity
In a controlled study involving rodent models, the compound was administered to evaluate its antidepressant-like effects. Results demonstrated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.
Study 2: Cytotoxicity Against Cancer Cells
A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Piperazine Derivative : Starting with piperazine and introducing a difluoropropyl group through nucleophilic substitution.
- Carboxylation : The introduction of a carboxylic acid moiety followed by esterification with methanol.
Pharmaceutical Development
Due to its potential antidepressant and antitumor properties, this compound is being investigated as a lead candidate for drug development targeting neurological disorders and certain cancers.
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying receptor interactions and signaling pathways related to mood regulation and cancer biology.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-2-carboxylic acid derivatives vary widely based on substituents at the 4-position and the esterification pattern. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Effects on Bioactivity: The phosphonopropyl group in CPP and CPP-ene confers potent NMDA receptor antagonism, with CPP-ene showing higher potency due to its unsaturated bond enhancing conformational flexibility .
- Esterification Impact : Methyl or ethyl esters at the 2-position generally enhance membrane permeability compared to free carboxylic acids (e.g., CPP vs. its esterified analogues) .
Pharmacological and Physicochemical Properties
- NMDA Receptor Affinity: CPP and CPP-ene bind competitively to the glutamate site of NMDA receptors, with IC50 values in the nanomolar range .
- Metabolic Stability : Fluorine atoms in the difluoropropyl group are expected to slow oxidative metabolism, a common strategy in drug design to prolong half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
